1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Description

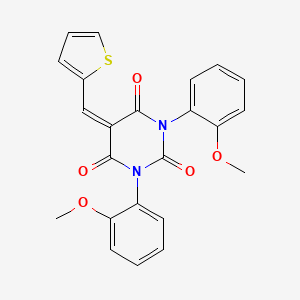

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with two 2-methoxyphenyl groups at the 1- and 3-positions and a thiophen-2-ylmethylidene moiety at the 5-position.

Properties

IUPAC Name |

1,3-bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-19-11-5-3-9-17(19)24-21(26)16(14-15-8-7-13-31-15)22(27)25(23(24)28)18-10-4-6-12-20(18)30-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHYIOIQNBBAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the methoxyphenyl and thiophenyl groups through various substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the thiophen-2-ylmethylidene group, potentially leading to different structural analogs.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

Medicine: The compound is investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other diazinane-trione derivatives allow for comparative analysis of substituent effects, reactivity, and applications. Below is a detailed comparison with key analogs:

Structural and Electronic Comparisons

Physicochemical Properties

- Planarity and Conjugation : The target compound and 1,3-diethyl-2-sulfanylidene analog () exhibit near-planar structures, favoring intramolecular conjugation. In contrast, mephobarbital’s bulky phenyl group disrupts planarity, reducing π-orbital overlap .

- Solubility : The thiophene and methoxy groups in the target compound likely improve solubility in organic solvents compared to purely alkyl-substituted analogs (e.g., MA-1231). However, the sulfanylidene substituent in ’s compound may reduce aqueous solubility due to increased hydrophobicity .

- Thermal Stability : Compounds with extended conjugation (e.g., bithiophene in MA-1231) exhibit higher melting points (>300°C) compared to alkyl-substituted derivatives like mephobarbital (~150°C) .

Biological Activity

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound belonging to the diazinane class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a catalyst to form an intermediate compound. This intermediate is subsequently reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction parameters such as temperature and solvent choice are crucial for optimizing yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity : The compound has shown potent activity against colon cancer and leukemia cell lines. Studies report that it induces DNA fragmentation and activates apoptotic pathways (e.g., caspase activation) in HL-60 cells .

- Mechanism : The anticancer effects are believed to stem from its ability to interact with DNA and proteins involved in cell proliferation and apoptosis regulation .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation markers in biological systems.

Comparative Studies

Comparative analyses with similar compounds reveal distinct advantages in biological activity due to structural variations:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | 15 | Moderate cytotoxicity |

| 2 | 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | 10 | Significant cytotoxicity |

| Target Compound | This compound | 5 | High cytotoxicity |

The target compound displays superior cytotoxicity compared to its analogs due to its unique methoxy substitutions which enhance its interaction with biological macromolecules.

Case Studies

In a notable study involving various human tumor cell lines:

- Cell Lines Tested : The compound was evaluated against a panel of 57 human tumor cell lines from different neoplastic conditions including colon and breast cancers.

- Results : The average IC50 values indicated that the target compound had a remarkable potency (IC50 < 5 µM) against multiple cancer types compared to standard chemotherapeutics like melphalan .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to enzymes involved in inflammatory processes.

- DNA Interaction : Potential binding to DNA leading to disruption of replication processes.

- Apoptosis Induction : Activation of caspases resulting in programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.